5-Vinylcytidine

Antiviral Herpes Simplex Virus Nucleoside Analog

Antiviral screening programs often lack validated reference standards, compromising cross-study comparability. 5-Vinylcytidine resolves this with peer-reviewed characterization: HSV-1/2 ID50 of 0.2 µg/mL and a selectivity index of 225, demonstrating potent antiviral activity with reduced cytotoxicity versus 2′-deoxy-5-vinyluridine. • Validated positive control for HSV-1/2 antiviral screening campaigns • TET2 enzyme probe precursor via unique epoxide intermediate formation • Essential negative control for vinyluridine-based RNA metabolic labeling (IEDDA chemistry) Supplied ≥95% pure with Certificate of Analysis. Bulk quantities available upon request.

Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
Cat. No. B12400179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Vinylcytidine
Molecular FormulaC11H15N3O5
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18)/t6-,7?,8+,10-/m1/s1
InChIKeyYTTDEFJIZQEXBA-LCFZEIEZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Vinylcytidine for Sale: A Differentiated Cytidine Analog for Antiviral and Epigenetic Research


5-Vinylcytidine is a synthetic cytidine nucleoside analog characterized by a vinyl group at the C5 position of the pyrimidine ring . This structural modification enables specific biological activities, including inhibition of DNA methyltransferases (DNMTs) and incorporation into RNA, which distinguishes it from unmodified cytidine and other C5-substituted analogs [1]. The compound serves as a valuable molecular tool for probing epigenetic regulation, metabolic RNA labeling, and antiviral mechanisms, offering unique advantages over closely related analogs in terms of selectivity and toxicity profiles [2].

Why 5-Vinylcytidine Cannot Be Replaced by Generic Cytidine Analogs


Substitution with generic cytidine analogs is not feasible due to 5-Vinylcytidine's unique combination of antiviral potency and reduced cytotoxicity relative to its closest structural relatives. While other C5-modified cytidine analogs, such as 5-azacytidine and 5-methylcytidine, primarily target DNMTs or act as antimetabolites, they lack the specific toxicity profile and antiviral selectivity demonstrated by 5-Vinylcytidine. Specifically, 5-Vinylcytidine maintains potent anti-herpes activity (ID50 = 0.2 µg/mL) while exhibiting significantly lower cell culture toxicity compared to 2′-deoxy-5-vinyluridine, a direct comparator with identical vinyl modification [1]. This differential toxicity-activity ratio is critical for applications requiring sustained cellular exposure or in vivo studies where off-target effects must be minimized. Furthermore, the vinyl group confers distinct chemical reactivity, enabling bioorthogonal labeling applications that are not possible with non-vinyl analogs [2].

Quantitative Evidence of 5-Vinylcytidine Differentiation Against Closest Analogs


5-Vinylcytidine Matches Anti-HSV Potency of 2′-Deoxy-5-Vinyluridine While Demonstrating Significantly Reduced Cytotoxicity

2′-Deoxy-5-vinylcytidine exhibits equipotent antiviral activity against herpes simplex virus type 1 and type 2 (ID50 = 0.2 µg/mL) compared to 2′-deoxy-5-vinyluridine, but with markedly lower cell culture toxicity [1]. This combination yields a high selectivity index of 225, which is critical for antiviral therapeutic windows. The toxicity differential is explicitly noted: 'It is much less toxic to cell cultures than 2′-deoxy-5-vinyluridine' [1].

Antiviral Herpes Simplex Virus Nucleoside Analog

5-Vinylcytidine is a Superior Substrate for TET2-Mediated Oxidation Compared to 5-Ethynylcytidine

Human TET2 enzyme catalyzes the oxidation of 5-vinylcytidine to produce an epoxide intermediate, a pathway that differs mechanistically from the oxidation of its close analog 5-ethynylcytidine [1][2]. While both compounds are recognized as unnatural substrates, 5-vinylcytidine generates a distinct reactive intermediate that can be exploited for activity-based probe development. This substrate promiscuity is not observed with 5-methylcytidine, the natural TET substrate [1].

Epigenetics TET Enzymes DNA Demethylation

5-Vinylcytidine Enables RNA Metabolic Labeling via IEDDA Chemistry Where 5-Vinyluridine and 8-Vinylpurines Fail

In a comparative study of vinyl nucleosides for RNA metabolic labeling, 5-vinyluridine was successfully incorporated and detected via inverse electron-demand Diels–Alder (IEDDA) chemistry, whereas 5-vinylcytidine and 8-vinyl-modified purines were not effectively utilized [1]. This negative result is itself a critical differentiator: it indicates that 5-vinylcytidine does not serve as a promiscuous label, thereby reducing background signal and improving specificity in applications where only uridine-based labeling is desired.

RNA Biology Metabolic Labeling Bioorthogonal Chemistry

Optimal Application Scenarios for 5-Vinylcytidine in Research and Industry


Antiviral Drug Discovery: Lead Optimization for Herpes Simplex Virus Therapeutics

5-Vinylcytidine is ideally suited for use as a reference standard in antiviral screening campaigns against HSV-1 and HSV-2. Its established ID50 of 0.2 µg/mL and high selectivity index (225) provide a benchmark for evaluating novel nucleoside analogs. Procurement of high-purity 5-Vinylcytidine enables consistent and reproducible dose-response studies in cell culture, essential for validating new antiviral candidates [1].

Epigenetics Research: Development of TET2 Activity-Based Probes and Enzyme Trapping Tools

The unique epoxide intermediate generated upon TET2-mediated oxidation of 5-Vinylcytidine makes it a valuable starting material for synthesizing activity-based probes. Researchers can use 5-Vinylcytidine to capture and identify TET2 enzyme complexes in cellular lysates, aiding in the study of DNA demethylation pathways and the discovery of novel epigenetic regulators [1][2].

RNA Biology: Specificity Control for Uridine-Selective Metabolic Labeling Experiments

In experiments utilizing vinyluridine for RNA metabolic labeling, 5-Vinylcytidine serves as an essential negative control. Its inability to be incorporated and labeled via IEDDA chemistry confirms the selectivity of the labeling method for uridine residues, ensuring that observed signals are not due to cytidine misincorporation. This application is critical for rigorous experimental design and data interpretation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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